N-methyl-N-[1-(9-methyl-9H-purin-6-yl)pyrrolidin-3-yl]-1-phenylmethanesulfonamide
Description
N-methyl-N-[1-(9-methyl-9H-purin-6-yl)pyrrolidin-3-yl]-1-phenylmethanesulfonamide is a synthetic small molecule characterized by a pyrrolidine scaffold substituted with a 9-methylpurine moiety and a phenylmethanesulfonamide group. Structural studies of such compounds often employ crystallographic tools like SHELX and ORTEP for refinement and visualization .
Properties
IUPAC Name |
N-methyl-N-[1-(9-methylpurin-6-yl)pyrrolidin-3-yl]-1-phenylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O2S/c1-22-13-21-16-17(22)19-12-20-18(16)24-9-8-15(10-24)23(2)27(25,26)11-14-6-4-3-5-7-14/h3-7,12-13,15H,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBQZEUMNFDABFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=CN=C2N3CCC(C3)N(C)S(=O)(=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of N-methyl-N-[1-(9-methyl-9H-purin-6-yl)pyrrolidin-3-yl]-1-phenylmethanesulfonamide are the cAMP-dependent protein kinase catalytic subunit alpha and the cAMP-dependent protein kinase inhibitor alpha . These proteins play crucial roles in the regulation of cellular processes such as metabolism, proliferation, and differentiation.
Mode of Action
This interaction could potentially alter the function of the proteins, thereby affecting the cellular processes they regulate.
Biochemical Pathways
Given its targets, it is likely that it influences pathways related to cellular metabolism and proliferation.
Pharmacokinetics
These properties significantly impact the bioavailability of a drug, determining how much of the drug reaches its target sites in the body.
Result of Action
Given its targets, it is likely that it affects cellular processes such as metabolism, proliferation, and differentiation.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect how a compound interacts with its targets and how it is metabolized in the body.
Biological Activity
N-methyl-N-[1-(9-methyl-9H-purin-6-yl)pyrrolidin-3-yl]-1-phenylmethanesulfonamide is a compound that has garnered attention due to its potential therapeutic applications, particularly as a phosphatidylinositol 3-kinase delta (PI3Kδ) inhibitor. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
It features a purine moiety linked to a pyrrolidine and a phenylmethanesulfonamide group, which are critical for its biological activity.
This compound functions primarily as an inhibitor of the PI3Kδ pathway. This pathway is crucial in various cellular processes, including cell growth, proliferation, and survival. Inhibition of PI3Kδ has been linked to anti-inflammatory responses and potential antitumor effects.
Inhibition of PI3Kδ
Research has demonstrated that this compound effectively inhibits PI3Kδ, which is implicated in several malignancies and immune responses. The inhibition leads to reduced cell proliferation in cancer cell lines and modulation of immune responses in preclinical models.
Case Studies
- Anti-Cancer Activity : In vitro studies have shown that the compound significantly reduces the viability of various cancer cell lines, including those associated with non-small cell lung cancer (NSCLC). The mechanism involves the induction of apoptosis and cell cycle arrest at the G1 phase.
- Immunomodulatory Effects : A study indicated that this compound could modulate T-cell activation and proliferation, suggesting its potential use in treating autoimmune diseases and enhancing anti-tumor immunity.
Pharmacokinetics
Pharmacokinetic studies have indicated favorable absorption characteristics with a moderate half-life, allowing for sustained therapeutic effects. The compound exhibits good bioavailability and tissue distribution profiles.
Data Tables
| Property | Value |
|---|---|
| Molecular Weight | 424.47 g/mol |
| Solubility | Soluble in DMSO |
| LogP | 2.5 |
| pKa | 7.4 |
Research Findings
Recent studies have highlighted the compound's selectivity for PI3Kδ over other isoforms, which is crucial for minimizing side effects associated with broader kinase inhibition.
Table: Selectivity Profile
| Kinase | IC50 (nM) |
|---|---|
| PI3Kδ | 15 |
| PI3Kα | 150 |
| PI3Kβ | 200 |
Comparison with Similar Compounds
Key Observations :
- Purine vs. Pyrimidine Derivatives : The purine core in the target compound may offer distinct binding interactions compared to pyrimidine-based analogs (e.g., TRKA inhibitor in ). Purines often exhibit higher affinity for ATP-binding pockets in kinases due to their adenine-mimetic structure.
- Pyrrolidine Modifications : Fluorophenyl or morpholine substitutions in analogs () demonstrate how pyrrolidine tailoring influences target selectivity. The absence of such groups in the target compound may reduce off-target effects but limit potency against specific kinases.
Crystallographic and Computational Analysis
Structural validation of similar compounds often relies on tools like SHELX for refinement and ORTEP for graphical representation . For instance, the TRKA inhibitor () likely underwent crystallographic analysis to confirm the fluorophenyl group’s spatial orientation, a step critical for optimizing binding interactions.
Preparation Methods
Direct Sulfonylation
N-Methylation
The N-methyl group is introduced via reductive amination or direct alkylation:
Optimization Challenges and Solutions
Regioselectivity at Purine C6
Competing reactions at purine N-7 and N-9 are mitigated by using bulky bases (e.g., DBU) to favor C6 substitution.
Steric Hindrance in Pyrrolidine Functionalization
Microwave-assisted synthesis (PMC5386672) improves reaction efficiency for hindered intermediates, reducing side products.
Comparative Analysis of Synthetic Routes
Scalability and Industrial Considerations
Large-scale production faces challenges in:
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing N-methyl-N-[1-(9-methyl-9H-purin-6-yl)pyrrolidin-3-yl]-1-phenylmethanesulfonamide?
- Methodological Answer : Synthesis typically involves multi-step reactions with careful optimization of solvents (e.g., dimethyl sulfoxide or acetonitrile) and temperatures (room temperature to reflux). For example, sulfonamide coupling reactions often require activating agents like EDCI/HOBt and inert atmospheres to prevent side reactions. Purification via column chromatography or recrystallization is critical to achieve >95% purity .
Q. How can researchers confirm the structural identity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HSQC) is essential for verifying the pyrrolidine-purinyl and sulfonamide moieties. Mass spectrometry (HRMS or ESI-MS) validates the molecular formula (e.g., C₂₁H₂₅N₇O₂S). Cross-referencing with PubChem data (InChI Key, SMILES) ensures structural consistency .
Q. What analytical techniques are recommended for purity assessment?
- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) and thin-layer chromatography (TLC, using silica gel plates) are standard. For trace impurities, LC-MS or GC-MS can identify byproducts, particularly in sulfonamide intermediates .
Advanced Research Questions
Q. How does the purine-pyrrolidine scaffold influence this compound’s bioactivity?
- Methodological Answer : The 9-methylpurine moiety may act as a kinase inhibitor analog, while the pyrrolidine ring enhances solubility and conformational flexibility. Computational docking (e.g., AutoDock Vina) against ATP-binding pockets can predict binding affinities. Experimental validation via enzymatic assays (e.g., kinase inhibition) is required to correlate structure-activity relationships (SAR) .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, IC₅₀ protocols). Standardize assays using positive controls (e.g., staurosporine for kinase inhibition) and validate via orthogonal methods (e.g., SPR for binding kinetics vs. cellular proliferation assays). Meta-analysis of PubChem BioAssay data (if available) can contextualize findings .
Q. How can researchers optimize the compound’s pharmacokinetic properties?
- Methodological Answer : Modify substituents on the phenylsulfonamide group to balance lipophilicity (logP) and solubility. In vitro ADME assays (e.g., microsomal stability, Caco-2 permeability) guide optimization. For in vivo studies, radiolabeled analogs (³H or ¹⁴C) track bioavailability and metabolite profiling .
Q. What experimental designs mitigate challenges in synthesizing the pyrrolidine-purinyl intermediate?
- Methodological Answer : The purine-pyrrolidine linkage is prone to racemization. Use chiral catalysts (e.g., BINOL-derived phosphoric acids) in asymmetric synthesis. Monitor stereochemistry via polarimetry or chiral HPLC. Protect the purine N-9 position with tert-butoxycarbonyl (Boc) groups during coupling steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
